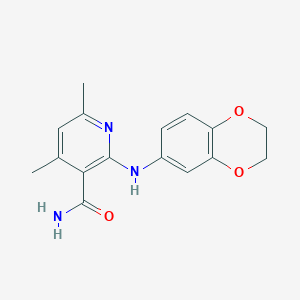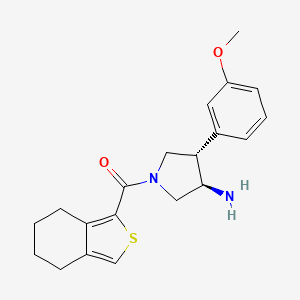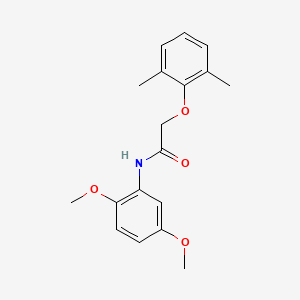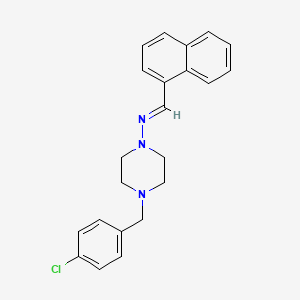![molecular formula C17H22N4O2S B5538559 (1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)
(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex bicyclic and heterocyclic compounds often involves multi-step reactions, starting from simpler precursors. For example, compounds with the benzothiazolyl moiety, similar to the one , can be synthesized from benzothiazole-2-ylacetonitriles through coupling with aromatic diazonium salts, leading to arylhydrazones. These arylhydrazones can undergo further transformations, such as cyclization, to yield triazole derivatives or other bicyclic structures (Badahdah, 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex bicyclic or tricyclic frameworks. For instance, the structural and conformational analysis of related diazabicyclo nonanes shows that these compounds often adopt specific chair-chair conformations due to their cyclic nature, which can be influenced by substituents and intramolecular interactions (Fernández et al., 1995).
Chemical Reactions and Properties
Compounds with diazabicyclo nonanone skeletons are reactive towards various chemical transformations. They can undergo reactions such as condensation, iodolactonization, and cyclization to yield functionalized bicyclic structures with potential biological activities. The presence of heteroatoms like nitrogen and sulfur within the structure contributes to the chemical reactivity and the formation of complex molecules (Ullah et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are determined by their molecular framework and substituents. X-ray crystallography is often employed to elucidate the precise geometry of these molecules, revealing details such as bond lengths, angles, and conformational preferences, which in turn influence their physical properties (Mara et al., 1982).
Chemical Properties Analysis
The chemical properties of bicyclic and tricyclic compounds like the one are largely defined by their functional groups and the inherent reactivity of the bicyclic framework. These molecules often exhibit significant biological activities, which can be attributed to their ability to interact with biological macromolecules. Their reactivity towards nucleophiles and electrophiles, as well as their potential to undergo redox reactions, are critical aspects of their chemical behavior (Shu et al., 2020).
Applications De Recherche Scientifique
Synthesis and Receptor Affinity
This compound is involved in the synthesis of bicyclic σ receptor ligands, which have shown promising results in inhibiting cell growth in various human tumor cell lines. The synthesis process often begins with glutamate, employing Dieckmann analogous cyclization and stereoselective reduction. Specifically, certain stereoisomeric alcohols and methyl ethers of this compound demonstrate high σ1 receptor affinity. This property is crucial in cancer research, as it has been found effective in completely halting the cell growth of the small cell lung cancer cell line A-427 at specific concentrations. The IC50 values of these compounds are comparable to established antitumor drugs, indicating their potential as effective cancer therapies (Geiger et al., 2007).
Biological Activity and Toxicity
Further research has been conducted on derivatives of this compound, particularly focusing on their biological activity and toxicity. These studies are pivotal in understanding the compound's potential application in pharmacology, especially for the treatment of a wide range of diseases. The research highlights the significance of diazabicyclic compounds, their synthesis methods, and their structural and property analysis, which can be instrumental in the design of more complex systems for medical applications. Pharmacological screenings have revealed local anesthetic activity and low toxicity in certain compounds, recommending them for more in-depth pharmacological studies (Malmakova et al., 2021).
Anticancer Properties
The compound is also part of research focused on anticancer properties. Novel bispidine derivatives, which include structural elements from (1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one, have been synthesized and studied for their efficacy against various cancer cell lines. This research is instrumental in identifying potential new treatments for cancer, as the effectiveness of these compounds against specific cell lines can lead to the development of targeted therapies (Ekennia et al., 2017).
Propriétés
IUPAC Name |
(1S,5R)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-23-7-6-21-14-4-3-13(17(21)22)10-20(11-14)9-12-2-5-15-16(8-12)19-24-18-15/h2,5,8,13-14H,3-4,6-7,9-11H2,1H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHFQGNBZKTOLP-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC(C1=O)CN(C2)CC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)
![1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5538497.png)
![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)
![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)


![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)


![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)
![3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)
![2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B5538571.png)